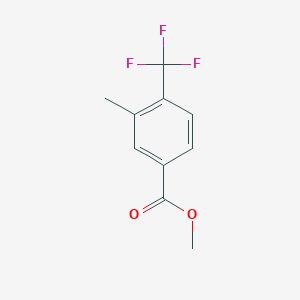

Methyl 3-methyl-4-(trifluoromethyl)benzoate

Vue d'ensemble

Description

Methyl 3-methyl-4-(trifluoromethyl)benzoate is an ester . It is a derivative of benzoic acid, with a trifluoromethyl group attached to the benzene ring .

Molecular Structure Analysis

The molecular formula of this compound is C9H7F3O2, and its molecular weight is 204.15 . The structure includes a benzene ring with a trifluoromethyl group and a methyl ester group attached .Physical and Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a refractive index of 1.453 , a boiling point of 93-95 °C at 20 mmHg , and a density of 1.295 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives

Methyl 3-methyl-4-(trifluoromethyl)benzoate is used in the synthesis of ortho-trifluoromethoxylated aniline derivatives. These compounds have significant pharmacological and biological properties, but their synthesis has been challenging due to poor substrate scope and the need for toxic reagents. A user-friendly protocol utilizing Togni reagent II and methyl 4-(N-hydroxyacetamido)benzoate has been developed for this purpose. These derivatives are valuable in pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).

Interaction with Sulfur Tetrafluoride

This compound interacts with sulfur tetrafluoride in anhydrous hydrogen fluoride solution. This process leads to the transformation of the compound into methyl 3,4-bis(pentafluoroethoxy)benzoate, a novel compound with potential applications in various industries (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Reactions of Triaryl(methyl)bismuthonium Salts

In organometallic chemistry, this compound is involved in the reactions of triaryl(methyl)bismuthonium salts. These reactions have broad implications in synthesizing various organic compounds, with applications in medicinal chemistry and material science (Matano, 2000).

Safety and Hazards

Methyl 3-methyl-4-(trifluoromethyl)benzoate may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is also a combustible liquid . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat, sparks, open flames, and hot surfaces .

Propriétés

IUPAC Name |

methyl 3-methyl-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-5-7(9(14)15-2)3-4-8(6)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGOQPBBHLQCFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

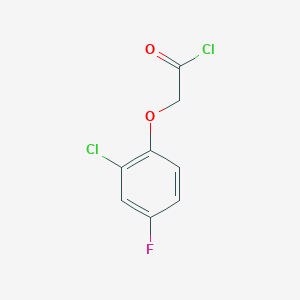

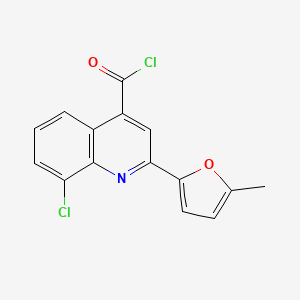

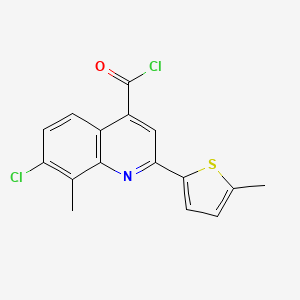

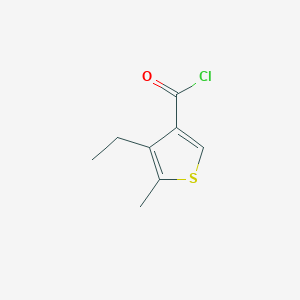

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420718.png)

![4-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420723.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420725.png)

![5-Chloro-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420728.png)